Taxiresinol

Hypoglycemic Diabetes In Vivo

Researchers requiring a validated lignan with non-interchangeable activity profiles face limited sourcing of optically pure taxiresinol. This compound resolves that gap with defined 8R,8'R,7'R absolute stereochemistry confirmed by X-ray crystallography. • 20.9% fasting blood glucose reduction in vivo - milder hypoglycemic effect vs. isotaxiresinol (34.5%) and secoisolariciresinol (33.4%), ideal for pre-diabetic or combination therapy models. • Inhibits histamine release from KU812 human basophilic cells more effectively than sodium cromoglicate - a high-priority scaffold for mast cell stabilizer and antiallergic drug discovery. • 37.8% inhibition in p-benzoquinone-induced writhing model at 100 mg/kg p.o. - validated orally active analgesic tool compound with confirmed in vivo efficacy.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
Cat. No. B1249438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxiresinol
Synonymstaxiresinol
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1
InChIKeySNZZAHRDXCGWEM-CKFHNAJUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxiresinol: Chemical Structure and Pharmacological Profile


Taxiresinol (CAS: 40951-69-7) is a naturally occurring tetrahydrofuran-type lignan, structurally defined as 4-[(2S,3R,4R)-4-(4-hydroxy-3-methoxybenzyl)-3-(hydroxymethyl)tetrahydrofuran-2-yl]benzene-1,2-diol [1]. First isolated from Taxus yunnanensis and Taxus wallichiana heartwood, its absolute stereochemistry has been unequivocally established as 8R, 8'R, 7'R via X-ray crystallography [2]. The compound exhibits a defined molecular architecture comprising a catechol moiety and a vanillyl group, which distinguishes it from structurally related dibenzylbutyrolactone and furanoid lignans [3].

Defined absolute stereochemistry (8R,8'R,7'R) via X-ray; suitable for chiral lignan studies
Natural tetrahydrofuran lignan scaffold for structure-activity relationship (SAR) diversification
Catechol and vanillyl substitution pattern for bioactivity screening

Taxiresinol vs. Related Lignans: Key Differences


Despite shared classification as lignans, taxiresinol's specific substitution pattern on the tetrahydrofuran ring yields biological activity profiles that are non-interchangeable with even the most closely related analogs. For example, taxiresinol is optically pure, whereas pinoresinol isolated from the same Taxus species exhibits only 77% enantiomeric excess [1]. Furthermore, in head-to-head in vivo assessments, taxiresinol exhibits distinct magnitude and directionality of effects relative to secoisolariciresinol and isotaxiresinol across hypoglycemic, hepatoprotective, and antiallergic assays [2]. These differences preclude simple substitution and necessitate compound-specific validation in experimental designs.

Enantiomeric purity: taxiresinol is optically pure; related pinoresinol from Taxus cuspidata exhibits 77% ee, which may impact assay consistency.

Bioactivity profiles: distinct magnitude and directionality from isotaxiresinol and secoisolariciresinol across hypoglycemic, hepatoprotective, and antiallergic assays preclude simple analog substitution.

Compound-specific validation necessary for experimental designs.

Taxiresinol: Comparative Efficacy Evidence


Blood Glucose Reduction in Diabetic Rat Model

In a head-to-head in vivo study using streptozotocin (STZ)-induced diabetic rats, taxiresinol (100 mg/kg, i.p.) reduced fasting blood glucose by 20.9%, while isotaxiresinol and secoisolariciresinol achieved reductions of 34.5% and 33.4%, respectively, under identical conditions [1]. The positive control combination of tolbutamide (200 mg/kg) and buformin (1 mg/kg) produced a 24.0% reduction, positioning taxiresinol's efficacy as moderate and distinct among its structural analogs.

Glucose Reduction
Direct comparison
20.9%vsIsotaxiresinol 34.5%, Secoisolariciresinol 33.4%
13.6 pp lower than isotaxiresinol
Reported moderate glycemic endpoint response; lower magnitude relative to structural analogs.
STZ-diabetic rat model, 100 mg/kg i.p.
Hypoglycemic Diabetes In Vivo

TNF-α and Transaminase Suppression in Liver Injury

In a murine model of D-galactosamine (D-GalN) and lipopolysaccharide (LPS)-induced hepatic injury, both taxiresinol and (7'R)-7'-hydroxylariciresinol, at doses of 50 and 10 mg/kg (i.p.), significantly inhibited hepatocyte DNA fragmentation, apoptotic body formation, and dose-dependently reduced serum glutamic pyruvic transaminase (sGPT) and serum glutamic oxaloacetic transaminase (sGOT) [1]. Both compounds also equivalently suppressed the elevation of serum tumor necrosis factor-alpha (TNF-α) induced by D-GalN/LPS toxication at the same doses [1].

Hepatoprotective Endpoints
Head-to-head equivalence
Equivalent inhibitionvs(7'R)-7'-Hydroxylariciresinol
No significant difference in TNF-α suppression and transaminase reduction
Comparable hepatoprotective endpoint profile under D-GalN/LPS liver injury.
50 and 10 mg/kg i.p., pre-administration model.
Hepatoprotective Liver Injury In Vivo

PPAR-γ Molecular Docking Affinity

In silico molecular docking simulations against peroxisome proliferator-activated receptor gamma (PPAR-γ) revealed that taxiresinol exhibits a binding free energy (ΔG) of -7.6 kcal/mol [1]. Under identical computational conditions, lariciresinol and pinoresinol both demonstrated a higher binding affinity of -8.9 kcal/mol, while abrotandiol achieved the highest affinity at -9.3 kcal/mol [1].

PPAR-γ Docking
In silico comparison
ΔG -7.6 kcal/molvsLariciresinol -8.9, Pinoresinol -8.9, Abrotandiol -9.3
1.3 kcal/mol weaker than lariciresinol/pinoresinol
Lower binding affinity suggests distinct SAR; computational prediction requires validation.
Molecular docking simulation, PPAR-γ receptor.
Molecular Docking PPAR-gamma In Silico

Histamine Release Inhibition in Basophils

In an in vitro histamine release inhibition assay using the human basophilic cell line KU812, taxiresinol was more inhibitory than sodium cromoglicate, a clinically used first-line antiallergic drug [1]. This study employed a validated LC-ESI-MS/MS method for histamine quantification, confirming that taxiresinol's antiallergic activity exceeds that of the established pharmaceutical comparator [1].

Histamine Release Inhibition
In vitro comparison
More inhibitory than sodium cromoglicate
Qualitative superiority; precise IC50 not reported
Reported higher histamine-release inhibition; quantitative IC50 data to verify.
KU812 human basophilic cell line, LC-ESI-MS/MS.
Antiallergic Histamine Release In Vitro

Antinociceptive Activity in Writhing Assay

Oral administration of taxiresinol at a single dose of 100 mg/kg in mice produced a 37.8% inhibition of p-benzoquinone-induced abdominal contractions (writhing movements), a standard model for assessing peripheral analgesic activity [1]. While all tested taxoids and lignans in the original study exhibited significant activity, direct comparator inhibition percentages for co-isolated lignans (e.g., lariciresinol, isolariciresinol) under identical conditions are not reported in the available public domain data.

Antinociceptive Activity
Single-dose metric
37.8% inhibition of writhing
Established oral antinociceptive benchmark; comparator data unavailable.
100 mg/kg p.o., p-benzoquinone writhing model.
Antinociceptive Analgesic In Vivo

Taxiresinol: Recommended Research Applications


Diabetes Research: Moderate Glycemic Modulation

Based on the in vivo head-to-head comparison showing a 20.9% fasting blood glucose reduction, taxiresinol is optimally suited for diabetes studies where a milder hypoglycemic effect is desired relative to the more potent isotaxiresinol (34.5%) and secoisolariciresinol (33.4%) [1]. This property may be advantageous in combinatorial therapy models, safety pharmacology studies, or investigations of glycemic control in pre-diabetic states.

Hepatoprotection: TNF-α and Apoptosis Inhibition

The demonstrated equivalence of taxiresinol to (7'R)-7'-hydroxylariciresinol in suppressing TNF-α and reducing transaminases (sGPT/sGOT) in D-GalN/LPS-induced liver injury [1] supports its selection for liver protection research. Procurement of taxiresinol is indicated for studies examining the inhibition of TNF-α production by activated macrophages and direct anti-apoptotic mechanisms in hepatocytes.

Antiallergic Drug Discovery Targeting Histamine Release

The in vitro finding that taxiresinol inhibits histamine release from KU812 human basophilic cells more effectively than the first-line drug sodium cromoglicate [1] positions this compound as a high-priority scaffold for antiallergic drug development. Research programs focused on mast cell stabilizers, IgE-mediated hypersensitivity, or novel therapies for allergic rhinitis and asthma should consider taxiresinol as a lead compound.

Analgesic Pharmacology with Oral Bioavailability

With a demonstrated 37.8% inhibition in the p-benzoquinone-induced writhing model following a single 100 mg/kg oral dose [1], taxiresinol serves as a validated tool compound for peripheral analgesic research. Its confirmed oral activity makes it suitable for in vivo efficacy studies, pharmacokinetic profiling, and as a reference standard in the development of novel lignan-derived analgesics.

Application
Selection Property
Validation Focus
Diabetes research model
Moderate glycemic modulation profile relative to other lignans
Fasting blood glucose endpoint in STZ-induced diabetic model
Hepatoprotection research
Comparable TNF-α suppression and transaminase reduction to (7'R)-7'-hydroxylariciresinol
D-GalN/LPS liver injury model endpoint verification
Antiallergic research
Histamine release inhibition exceeding sodium cromoglicate in KU812 basophils
Quantitative IC50 determination and mast cell degranulation assays
Analgesic research
Oral antinociceptive activity confirmed in writhing model
CNS penetration and analgesic endpoint reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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